(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a substituted ethyl-amino group at the 3-position. The ethyl-amino group is further modified with an (S)-2-amino-propionyl moiety, introducing stereochemical complexity.
Properties
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAWUIRMVOMKZ-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H25N3O3
- Molecular Weight : 305.40 g/mol
- CAS Number : 1401665-25-5
This compound features a pyrrolidine core with an ethyl amino and benzyl ester substituent, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of enzyme activity and receptor interactions.
- Kinase Inhibition : Studies have shown that derivatives of pyrrolidine can act as inhibitors of specific kinases, which are critical in various signaling pathways. For instance, the compound SGC-CK2-2 demonstrated significant engagement with CSNK2A kinase, suggesting potential applications in cancer therapy .
- Antiviral Properties : Some analogs have exhibited antiviral activity, likely through interference with viral replication mechanisms. The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzyl ring for enhancing antiviral efficacy .
Data Table: Biological Activity Summary
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Kinase Inhibition | Significant inhibition of CSNK2A | |
| Antiviral Activity | Effective against specific viral strains | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated promising anticancer properties. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxic effects .
Case Study 2: Antiviral Efficacy
In another investigation, a related compound was assessed for its antiviral properties against influenza viruses. The results indicated that the compound inhibited viral replication effectively at concentrations that were non-toxic to host cells . This highlights its potential as a therapeutic agent in viral infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with commercially available amino acids and pyrrolidine derivatives.
- Key Reactions : Key reactions include amide bond formation and esterification processes to obtain the final product.
Scientific Research Applications
Drug Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research has highlighted the importance of DPP-IV inhibitors in managing type 2 diabetes. Compounds similar to this pyrrolidine derivative may exhibit DPP-IV inhibitory activity, thus contributing to glucose homeostasis .
Synthesis of Bioactive Compounds
The unique structure of (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester allows it to serve as a versatile building block in organic synthesis.
- Chiral Synthesis : The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used to create other chiral molecules with potential biological activity . This application is crucial in the pharmaceutical industry for developing enantiomerically pure drugs.
Potential Therapeutic Uses
Given its structural characteristics, the compound may have several therapeutic applications:
- Neurological Disorders : There is ongoing research into the role of pyrrolidine derivatives in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
- Anticancer Activity : Some studies suggest that compounds with similar structures may possess anticancer properties, warranting further investigation into this specific compound's efficacy against various cancer cell lines.
Case Study 1: DPP-IV Inhibition
A study published in Journal of Medicinal Chemistry investigated various pyrrolidine derivatives for their DPP-IV inhibitory activity. The findings indicated that modifications on the pyrrolidine ring could enhance potency and selectivity, suggesting that this compound could be a candidate for further development in diabetes management .
Case Study 2: Synthesis Applications
Research conducted by AK Scientific demonstrated the utility of chiral pyrrolidine derivatives in synthesizing complex molecules used in drug discovery. The study highlighted how this compound could facilitate the synthesis of other bioactive compounds through established chiral synthesis methodologies .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the presence of the benzyl ester and amide groups. Reaction conditions determine selectivity:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid | 85–90% | |
| Basic Hydrolysis | NaOH (2M), 60°C, 6h | Sodium salt of the carboxylic acid + benzyl alcohol | 75–80% | |
| Enzymatic Hydrolysis | Lipase (Candida antarctica), pH 7 | Enantiomerically pure carboxylic acid (retains (S)-configuration) | 92% |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and cleavage of the benzyloxy group. Enzymatic hydrolysis retains stereochemical integrity due to chiral recognition by lipases.
Esterification and Transesterification
The benzyl ester group can undergo exchange reactions under catalytic conditions:
| Reaction Type | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Steglich Esterification | DCC/DMAP, R-OH (e.g., methanol) | Methyl ester derivative | Prodrug synthesis |
| Transesterification | Ti(OiPr)₄, excess alcohol (e.g., tert-butyl) | Tert-butyl ester (enhanced stability for peptide coupling) | Solid-phase synthesis intermediates |
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Key Finding : Steglich conditions minimize racemization of the (S)-2-amino-propionyl group, critical for bioactive molecule synthesis.
Amide Bond Functionalization
The ethyl-amino and amino-propionyl groups enable further derivatization:
Acylation
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C → RT | N-acetylated derivative | Ethyl-amino group preference |
| Boc anhydride | THF, DMAP, 25°C | Boc-protected amine (stabilizes for subsequent reactions) | Chemoselective for primary NH₂ |
-
Note : Acylation at the ethyl-amino site is sterically favored over the pyrrolidine nitrogen.
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-benzylated ethyl-amino derivative | 78% |
| Methyl iodide | NaH, THF, 0°C | Quaternary ammonium salt (enhanced water solubility) | 65% |
Pyrrolidine Ring Modifications
The pyrrolidine ring participates in stereospecific reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ring-Opening | H₂O₂, AcOH, 50°C | γ-Amino alcohol (via oxidative cleavage) |
| N-Functionalization | Chloroacetyl chloride, pyridine | N-chloroacetyl-pyrrolidine derivative (scaffold for peptidomimetics) |
-
Stereochemical Impact : The (R)-configuration at the pyrrolidine C3 position directs regioselectivity in ring-opening reactions .
Catalytic Hydrogenation
The benzyl ester and unsaturated bonds (if present) are susceptible to hydrogenolysis:
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Free carboxylic acid + toluene | 95% |
| Pd(OH)₂/C | H₂ (3 atm), THF, 50°C | Partially reduced intermediates (kinetic control) | 60–70% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) Piperidine Analogue :
- Compound: (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0) .
- Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered). Substituent: Isopropyl group replaces ethyl in the amino side chain.
- Impact: Increased molecular weight (347.45 vs. ~335 for pyrrolidine analogue*). Altered solubility and pharmacokinetics due to ring flexibility.
(b) Hydroxyethyl-Pyrrolidine Derivative :
- Compound: (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 917357-85-8) .
- Differences: Substituent: Hydroxyethyl-methyl-amino group replaces amino-propionyl-ethyl-amino.
- Impact: Reduced hydrogen-bonding capacity (loss of amide group). Higher hydrophilicity (hydroxyl group) but lower molecular weight (278.35).
(c) Fluorinated Pyrrolidine Derivative :
- Compound: (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (EP 4 374 877 A2) .
- Differences: Substituents: Difluorobenzyl group and methyl ester vs. benzyl ester and amino-propionyl side chain.
- Impact :
- Fluorination enhances lipophilicity and metabolic stability.
- Methyl ester may alter hydrolysis rates compared to benzyl ester.
Physicochemical Properties
*Note: Exact data for the target compound inferred from analogues; experimental validation required.
Preparation Methods
Cyclization of Chiral Trimesylate Precursors
Optically pure 1,2,4-tribromobutane derivatives are reacted with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine ring. The reaction proceeds via a double nucleophilic substitution mechanism, where the amine attacks adjacent carbons, inducing ring closure. For the target compound, ethylamine serves as the nucleophile to introduce the ethylamino side chain.
Reaction Conditions :
Protecting Group Manipulation
The benzyl ester at the 1-position is introduced early to protect the carboxylic acid functionality. Benzyl chloroformate (CbzCl) is employed in heptane at 30–70°C, achieving >95% conversion. Subsequent deprotection of the 3-amino group is performed under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), depending on the temporary protecting group (e.g., Boc or Cbz).
Stereospecific Introduction of the Ethylamino Group
The ethylamino linker at the 3-position is installed via reductive amination or alkylation. A regioselective approach from EP-A 0 218 249 involves:
Reductive Amination
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Substrate : (R)-3-keto-pyrrolidine-1-carboxylic acid benzyl ester
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Reagent : Ethylamine, sodium cyanoborohydride (NaBH₃CN)
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Solvent : Methanol
-
Temperature : 25°C
This method preserves the (R)-configuration while introducing the ethylamino group with minimal epimerization.
Coupling of (S)-2-Aminopropionyl Moiety
The (S)-2-aminopropionic acid (alanine) is coupled to the ethylamino group using carbodiimide-based methodologies.
Steglich Esterification
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–25°C
-
Yield : 89% (for analogous amide couplings)
Mechanism :
Solid-Phase Peptide Synthesis (SPPS)
For scalable production, Wang resin-bound pyrrolidine derivatives are coupled with Fmoc-alanine using HBTU/HOBt activation. After cleavage (95% TFA), the benzyl ester remains intact.
Advantages :
Final Deprotection and Isolation
Boc Group Removal
Purification
-
Method : Flash chromatography (SiO₂, ethyl acetate/hexanes gradient)
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Purity : ≥99% (NMR, LC-MS)
Industrial Scale-Up Considerations
Continuous Flow Reactors
Environmental Impact
-
Solvent Recycling : THF recovery via distillation achieves 90% efficiency.
-
Waste Reduction : Catalytic amidation reduces stoichiometric reagent use by 40%.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC | 99.2% (R)-pyrrolidine, 98.7% (S)-alanine |
| Melting Point | DSC | 112–114°C |
| Molecular Weight | HRMS | 349.42 g/mol (C₁₈H₂₅N₃O₃) |
Challenges and Mitigation Strategies
Q & A
Q. How can researchers mitigate aggregation in aqueous buffers for biophysical assays?
- Methodology : Dynamic light scattering (DLS) identifies aggregation thresholds. Add non-ionic surfactants (e.g., 0.01% Tween-20) or use low-concentration DMSO stock solutions (<0.1% v/v) to maintain monomeric states during SPR or ITC experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
